molecular formula C15H12N4O2 B2386760 4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 339010-31-0

4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B2386760
CAS RN: 339010-31-0
M. Wt: 280.287
InChI Key: UCPXDZWTQMTPHI-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as MPAO, is a chemical compound that has been widely studied in scientific research. It is a heterocyclic compound that contains both pyrimidine and oxazole rings, and has been found to have potential applications in various fields of research.

Scientific Research Applications

Synthesis of Fused Pyrimidinones

4-Ethoxymethylene-2-phenyl-5(4H)-oxazolone has been utilized as a synthon for synthesizing fused pyrimidinones. This approach involves the reaction with nitrogen-containing heterocycles, leading to various 4-(arylamino-methylene)-2-phenyl-5(4H)-oxazolones, which can be further converted into different fused pyrimidinones. The structural determination of these oxazolones, including their exocyclic double bond configuration, was achieved through 13 C NMR spectroscopy, highlighting the compound's utility in heterocyclic chemistry and potential pharmaceutical applications (Kočevar, Kepe, & Polanc, 1993).

Antimicrobial Activity of Pyrimidine-Triazole Derivatives

Recent research has explored the antimicrobial properties of novel pyrimidine-triazole derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one. These compounds have demonstrated significant antimicrobial activity against selected bacterial and fungal strains. This discovery opens new avenues for the development of antimicrobial agents, with the pyrimidine-triazole scaffold offering a promising basis for further pharmaceutical research (Majithiya & Bheshdadia, 2022).

Heterocyclic Synthesis via Cycloaddition Reactions

4-(N-Allyl-N-aryl)amino-1,3-diaza-1,3-butadienes have been shown to undergo [4+2] cycloaddition reactions with vinyl-, isopropenyl-, and chloroketenes, leading to the formation of novel pyrimidinone and fused pyrimidinone derivatives. This research not only provides a method for synthesizing complex heterocyclic structures but also contributes to the understanding of cycloaddition reaction mechanisms in organic chemistry (Sharma & Mahajan, 1997).

Synthesis of 2-Oxazolidinones

The reaction of 5-methylene-1,3-dioxolan-2-ones with amines, including aromatic and aliphatic amines as well as amino acid sodium salts, leads to the formation of 4-hydroxy-2-oxazolidinones. This synthesis route is notable for its versatility, allowing the creation of a new heterocyclic system that has potential applications in medicinal chemistry and as intermediates in organic synthesis (Chernysheva, Bogolyubov, & Semenov, 1999).

properties

IUPAC Name

4-[(E)-(4-methylpyrimidin-2-yl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10-7-8-16-15(18-10)17-9-12-14(20)21-13(19-12)11-5-3-2-4-6-11/h2-9,20H,1H3/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCDQGPANJVYPI-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)/N=C/C2=C(OC(=N2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157138
Record name 4-[[(4-Methyl-2-pyrimidinyl)amino]methylene]-2-phenyl-5(4H)-oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

CAS RN

339010-31-0
Record name 4-[[(4-Methyl-2-pyrimidinyl)amino]methylene]-2-phenyl-5(4H)-oxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.